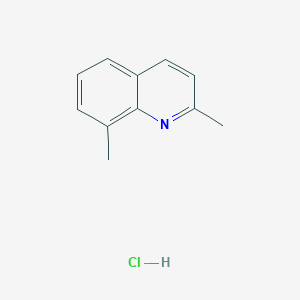

2,8-Dimethylquinoline hydrochloride

Description

Significance of the Quinoline (B57606) Core in Contemporary Chemical Sciences

The quinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a significant heterocyclic scaffold in medicinal and synthetic chemistry. wisdomlib.orgnih.gov Its versatile structure serves as a fundamental building block for the creation of novel compounds with a wide range of applications. wisdomlib.orgresearchgate.net The quinoline ring's aromatic and heterocyclic nature allows for diverse chemical modifications, making it a privileged structure in the development of new therapeutic agents and functional materials. nih.govresearchgate.net

The biological and chemical importance of quinoline derivatives is well-documented, with numerous compounds containing this core structure exhibiting antimalarial, anticancer, and antibacterial properties. nih.govresearchgate.net For instance, well-known drugs like chloroquine (B1663885) and quinine (B1679958) are based on the quinoline scaffold. researchgate.netwikipedia.org The planar nature of the quinoline ring system facilitates interactions with biological macromolecules, a key factor in its broad spectrum of pharmacological activities. researchgate.net In addition to its medicinal applications, quinoline and its derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals. wikipedia.org

Research Context of Dimethylquinoline Derivatives

Among the various substituted quinolines, dimethylquinoline derivatives have attracted considerable research interest. The addition of methyl groups to the quinoline core can significantly influence the molecule's physicochemical properties and biological activity. The position of these methyl groups can alter the molecule's steric and electronic characteristics, which in turn affects its interaction with biological targets.

Research into dimethylquinoline derivatives often focuses on synthesizing and evaluating different isomers to establish structure-activity relationships (SAR). nih.gov These studies aim to understand how the number and position of methyl groups impact the compound's efficacy and selectivity for specific biological processes. For example, certain substituted 2-arylquinolines have demonstrated selective anticancer properties. rsc.org The insights gained from studying dimethylquinoline derivatives contribute to the rational design of new compounds with tailored properties for various applications, including medicinal chemistry and materials science.

Overview of 2,8-Dimethylquinoline (B75129) Hydrochloride in Academic Investigations

2,8-Dimethylquinoline is a specific dimethyl-substituted quinoline derivative with the chemical formula C₁₁H₁₁N. sigmaaldrich.com Its hydrochloride salt, 2,8-Dimethylquinoline hydrochloride, is often used in research settings to improve aqueous solubility. Academic investigations into 2,8-dimethylquinoline have explored its synthesis and reactivity.

The compound serves as a valuable precursor in the synthesis of more complex molecules. For instance, the hydrogenation of 2,8-dimethylquinoline leads to the formation of 1,2,3,4-tetrahydro-2,8-dimethylquinoline, a structural motif present in some bioactive molecules. While it is available for research purposes, detailed analytical data may not always be readily collected by suppliers, placing the responsibility on the researcher to confirm its identity and purity for their specific applications. sigmaaldrich.com

Physicochemical Properties of 2,8-Dimethylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | Cheméo chemeo.com |

| Molecular Weight | 157.21 g/mol | Cheméo chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 2.852 | Crippen Method chemeo.com |

| Normal Boiling Point | 522.00 ± 6.00 K | NIST Webbook chemeo.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2,8-dimethylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-4-3-5-10-7-6-9(2)12-11(8)10;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNXFGYTPWEYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677845 | |

| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53826-01-0 | |

| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dimethylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of the 2,8 Dimethylquinoline Scaffold

Reactivity of the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a prime site for electrophilic attack, leading to the formation of N-oxides and quaternary quinolinium salts.

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). For instance, the N-oxidation of 6-bromoquinoline (B19933) has been successfully carried out using both of these reagents to afford the N-oxide derivative in good yields. semanticscholar.org This reaction increases the electron density of the quinoline ring, which can facilitate subsequent electrophilic substitution reactions. semanticscholar.org

The nucleophilic nitrogen atom of 2,8-dimethylquinoline (B75129) can react with alkyl halides or other alkylating agents to form quaternary quinolinium salts. These salts are important intermediates in the synthesis of various functional dyes and other heterocyclic compounds. nih.gov The quaternization introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the quinoline ring system. This can activate the methyl group at the 2-position for condensation reactions. For example, 1-alkyl-2-methylquinolinium salts can condense with 2-iminobenzothiazolines to synthesize monomethine cyanine (B1664457) dyes. nih.gov The formation of these salts is a key step in the synthesis of a variety of organic compounds with applications in materials science and medicinal chemistry. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The carbocyclic and heterocyclic rings of the quinoline system are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Halogenated derivatives of 2,8-dimethylquinoline serve as valuable precursors for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The presence of a halogen atom, such as chlorine or bromine, at positions 5, 6, or 7 provides a reactive handle for the introduction of various nucleophiles.

For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo nucleophilic substitution at the 4-position with a variety of nucleophiles, including thiols, hydrazines, and amines, to yield 4-substituted quinolin-2-ones and quinoline-2-thiones. mdpi.com Similarly, studies on other chloro- and bromo-substituted quinolines have demonstrated the feasibility of displacing the halogen with nucleophiles like morpholine (B109124) and piperazine, particularly when the ring is activated by an electron-withdrawing group such as a nitro group. semanticscholar.org The reactivity of these halogenated positions allows for the synthesis of a diverse library of 2,8-dimethylquinoline derivatives with tailored properties.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Quinolines

| Starting Material | Reagent | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione | mdpi.com |

| 6-Bromo-5-nitroquinoline | Morpholine | 5-Nitro-6-morpholinoquinoline | semanticscholar.org |

The direct reaction of halogenated 2,8-dimethylquinolines with amine and thiol nucleophiles is a common strategy for introducing new functional groups. The electron-withdrawing nature of the quinoline ring facilitates these nucleophilic substitution reactions. For instance, 4-chloro-8-methylquinolin-2(1H)-one has been shown to react with various amines to produce the corresponding 4-amino derivatives. mdpi.comresearchgate.net Similarly, the reaction with thiols leads to the formation of 4-thioether compounds. mdpi.com These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting amino and thioether derivatives are valuable intermediates for the synthesis of more complex molecules. mdpi.org

Transformations of Methyl Substituents at Positions 2 and 8

The methyl groups at positions 2 and 8 of the quinoline ring are not inert and can participate in a variety of chemical transformations.

The 2-methyl group is particularly reactive due to the influence of the adjacent nitrogen atom. It can be activated by the addition of an acid promoter like acetic acid, which facilitates its participation in condensation reactions. nih.govacs.org For example, the 2-methyl group can react with aldehydes in a condensation reaction to form styrylquinolines. researchgate.netnih.gov Furthermore, the 2-methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. youtube.com

The 8-methyl group is generally less reactive than the 2-methyl group. However, it can still undergo reactions such as halogenation. For instance, bromination of 8-methylquinoline (B175542) can lead to the introduction of a bromine atom onto the quinoline ring. researchgate.net The reactivity of both methyl groups provides additional avenues for the structural diversification of the 2,8-dimethylquinoline scaffold.

Table 2: Reactions of Methyl Groups on the Quinoline Scaffold

| Position of Methyl Group | Reaction Type | Reagent/Conditions | Product | Reference |

| 2 | Condensation | Aromatic aldehyde, microwave heating | Styrylquinoline | nih.gov |

| 2 | Oxidation | SeO₂ | Quinaldic acid | nih.gov |

| 2 | Functionalization | 2-Styrylanilines, CH₃COOH | 2-Heteroaromatic quinolines | nih.govacs.org |

| 8 | Halogenation | Trihaloisocyanuric acid | C5-halogenated 8-methylquinoline | rsc.org |

Oxidation of Methyl Groups

The methyl groups at the C2 and C8 positions of the 2,8-dimethylquinoline scaffold are susceptible to oxidation, providing a direct route to valuable carboxylic acid and alcohol derivatives. One of the most effective methods for this transformation is palladium-catalyzed aerobic oxidation.

Research has demonstrated the ability of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids to catalyze the homogeneous and regioselective aerobic oxidation of 8-methylquinolines. libretexts.orgnih.gov In a solution of acetic acid and acetic anhydride, these catalysts facilitate the conversion of the 8-methyl group to an 8-quinolylmethyl acetate (B1210297) in high yields, with the corresponding 8-quinoline carboxylic acid being a minor product. libretexts.orgnih.govnih.gov The reaction is efficient and tolerates a range of substituents on the quinoline ring. libretexts.org For instance, the oxidation of various 5- and 6-substituted 8-methylquinolines proceeds smoothly, highlighting the method's functional group compatibility. nih.gov

The general transformation can be represented as follows:

Table 1: Palladium-Catalyzed Aerobic Oxidation of 8-Methylquinoline Derivatives

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | Pd(II)/2,6-pyridinedicarboxylic acid | 8-Quinolylmethyl acetate | High | nih.gov |

| 5,8-Dimethylquinoline | Pd(acac)₂/H₂hpda | 5-Methyl-8-quinolylmethyl acetate | Moderate to High | libretexts.org |

| 6-Methoxy-8-methylquinoline | Pd(acac)₂/H₂hpda | 6-Methoxy-8-quinolylmethyl acetate | Moderate to High | libretexts.org |

Note: "High" and "Moderate to High" yields are as described in the source material. Specific percentages were not consistently provided across all substrates.

Furthermore, oxidation of the 2-methyl group of 8-hydroxy-2-methylquinoline to an aldehyde can be achieved using selenium dioxide in a dioxane/water mixture, yielding 8-hydroxy-2-quinolinecarbaldehyde. nih.gov This aldehyde can then serve as a precursor for further derivatization.

Condensation Reactions Involving Methyl Groups

The methyl groups of 2,8-dimethylquinoline, particularly the one at the C2 position, are activated and can participate in condensation reactions with various electrophiles, most notably aromatic aldehydes. This reactivity provides a straightforward method for the synthesis of styrylquinoline derivatives, which are of interest for their potential biological activities.

The reaction, a type of Claisen-Schmidt condensation, typically involves heating the 2,8-dimethylquinoline with an aromatic aldehyde in the presence of a catalyst, such as zinc chloride, often under solvent-free microwave irradiation conditions. nih.govorganic-chemistry.orgmdpi.com This method is advantageous due to shorter reaction times and simpler workup procedures. nih.gov The condensation leads to the formation of a new carbon-carbon double bond, extending the conjugation of the quinoline system.

The general reaction is as follows:

Table 2: Synthesis of (E)-2-Styrylquinoline Derivatives from 2-Methylquinolines

| 2-Methylquinoline Derivative | Aromatic Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | Benzaldehyde | ZnCl₂ / Microwave | (E)-2-Styrylquinoline | - | nih.gov |

| 2-Methylquinoline | 4-Nitrobenzaldehyde | ZnCl₂ / Microwave | (E)-2-(4-Nitrostyryl)quinoline | High | nih.gov |

| 2-Methylquinoline | 4-Methoxybenzaldehyde | ZnCl₂ / Microwave | (E)-2-(4-Methoxystyryl)quinoline | High | nih.gov |

Note: Specific yields for all derivatives were not detailed in the reference, but the procedure was described as providing high yields.

This type of condensation is a specific example of the broader Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group. libretexts.orgnih.govrsc.org In this case, the active hydrogen is on the methyl group of the quinoline, and the carbonyl is the aromatic aldehyde.

Reduction Strategies for the Quinoline Ring and Its Derivatives

Formation of Dihydro- and Tetrahydroquinoline Derivatives

The quinoline ring system can be selectively reduced to afford dihydro- and tetrahydroquinoline derivatives. These reduced scaffolds are important in medicinal chemistry. The most common transformation is the hydrogenation of the pyridine (B92270) ring of the quinoline system to yield 1,2,3,4-tetrahydroquinolines. libretexts.org

Catalytic hydrogenation is a widely employed method for this reduction. libretexts.orgnih.govresearchgate.net This typically involves reacting the quinoline derivative with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide. mdpi.comresearchgate.net The reaction conditions can be controlled to achieve selective reduction of the nitrogen-containing ring.

Transfer hydrogenation offers a milder alternative to using hydrogen gas. rsc.orgwikipedia.orgwikipedia.org This method utilizes a hydrogen donor, such as a Hantzsch ester or ethanol, in the presence of a catalyst. wikipedia.orgwikipedia.org For instance, boric acid has been shown to promote the transfer hydrogenation of substituted quinolines to 1,2,3,4-tetrahydroquinolines with excellent yields and good chemoselectivity, tolerating various reducible functional groups. wikipedia.org Similarly, cobalt-amido cooperative catalysis can be used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the reductant. rsc.org

Table 3: Methods for the Reduction of the Quinoline Ring

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Substituted Quinolines | Boric acid, Hantzsch ester | 1,2,3,4-Tetrahydroquinolines | Mild conditions, excellent yield, good chemoselectivity | wikipedia.org |

| Substituted Quinolines | Cobalt-amido complex, H₃N·BH₃ | 1,2-Dihydroquinolines | Selective partial reduction | rsc.org |

| Quinolines | Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | Standard catalytic hydrogenation | mdpi.com |

Selective Reduction of Hydrazino Groups

Hydrazinylquinolines can be synthesized by the reaction of a corresponding chloroquinoline with hydrazine hydrate (B1144303). libretexts.org The resulting hydrazino group can then be reduced to an amino group. General methods for the reduction of hydrazines to amines include the use of low-valent titanium reagents, such as that prepared in situ from titanium(III) chloride and magnesium powder. rsc.orgorganic-chemistry.orgresearchgate.net This method is known to be compatible with various functional groups. rsc.org Metal-free reduction methods have also been developed, for example, using thiourea (B124793) dioxide as a sustainable reductant in an aqueous medium. wikipedia.org

The transformation would proceed as follows:

Synthesis of Hydrazinylquinoline: 2-Chloro-8-methylquinoline reacts with hydrazine hydrate to form 2-hydrazinyl-8-methylquinoline.

Reduction to Aminoquinoline: The 2-hydrazinyl-8-methylquinoline is then reduced to 2-amino-8-methylquinoline.

Metal-Mediated Cross-Coupling and Functionalization Reactions

C-C, C-N, and C-Halogen Bond Formation

Metal-mediated cross-coupling reactions are powerful tools for the functionalization of the 2,8-dimethylquinoline scaffold, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-halogen bonds. These reactions typically involve a palladium catalyst and are crucial for building molecular complexity.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting a halo-quinoline with a boronic acid in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org For example, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines undergo Suzuki-Miyaura cross-coupling with various substituted phenylboronic acids to afford the corresponding aryl-substituted tetrahydroquinolines in high yields. researchgate.net This methodology can be applied to halo-derivatives of 2,8-dimethylquinoline to introduce aryl or other organic fragments.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgnih.govorganic-chemistry.orgrsc.orgwikipedia.org This reaction is highly versatile and can be used to introduce a wide range of amino groups onto the 2,8-dimethylquinoline core, provided a halogenated precursor is available. The reaction typically employs a palladium precatalyst with a specialized phosphine (B1218219) ligand and a base. rsc.orgrsc.org

C-Halogen Bond Formation: The direct halogenation of the quinoline ring is also possible. A metal-free, regioselective method for the remote C-H halogenation of 8-substituted quinolines has been developed. rsc.org This protocol uses trihaloisocyanuric acid as the halogen source and allows for the C5-halogenation of various 8-substituted quinolines with high regioselectivity and good to excellent yields. rsc.org This method could potentially be applied to 2,8-dimethylquinoline to introduce a halogen at the C5 position, which can then serve as a handle for further cross-coupling reactions.

Table 4: Examples of Metal-Mediated Cross-Coupling and Functionalization Reactions on Quinoline Scaffolds

| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid, Pd(PPh₃)₂Cl₂ | 6,8-Diaryl-1,2,3,4-tetrahydroquinoline | High yields | researchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide | Amine, Pd catalyst, phosphine ligand, base | Aryl Amine | Broad substrate scope | organic-chemistry.orgwikipedia.org |

| C-H Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric acid | 5-Halo-8-substituted Quinoline | Metal-free, high regioselectivity | rsc.org |

Application in Building Complex Organic Molecules

The 2,8-dimethylquinoline scaffold is a versatile building block for the synthesis of more intricate organic molecules. The strategic placement of its methyl groups and the reactivity of the quinoline ring system provide multiple handles for derivatization. Functionalized derivatives of 2,8-dimethylquinoline are frequently employed as key intermediates in the construction of larger, polyfunctional systems.

Research has shown that derivatives such as 2,8-dimethylquinolin-6-amine (B11916895) are particularly useful as foundational molecules. The primary amine group at the C-6 position acts as a crucial point for molecular extension, enabling the introduction of diverse functionalities through reactions like acylation, alkylation, and diazotization. This allows for the systematic construction of complex derivatives. Similarly, the presence of a hydroxyl group, as in 2-amino-4-hydroxy-6,8-dimethylquinoline, provides another reactive site for building larger molecules. The methyl groups themselves influence the molecule's steric and electronic properties and can also be sites of reaction.

The C-2 methyl group (a quinaldine-type methyl) is particularly susceptible to condensation reactions with aldehydes and other electrophiles after deprotonation. This reactivity is a classic and reliable method for extending the carbon skeleton from the quinoline core. Furthermore, the quinoline ring can be functionalized to introduce other groups, such as a carboxylic acid at the 3-position to form 2,8-dimethylquinoline-3-carboxylic acid, which serves as a precursor for further amide or ester-based elaborations.

Another significant application is in the field of materials science, where quinoline derivatives are known for their utility in organometallic complexes. For instance, related structures like 2-methyl-8-hydroxyquinoline are used as ligands to create complexes with metals such as Zinc(II). These complexes can exhibit valuable photophysical properties, making them suitable for applications like Organic Light Emitting Diodes (OLEDs). The 2,8-dimethylquinoline framework can be similarly utilized to construct novel ligands for catalysis or functional materials.

The following table summarizes examples of how functionalized dimethylquinoline derivatives serve as building blocks.

| Derivative Name | Functional Group Used | Type of Complex Molecule Synthesized | Potential Application |

| 2,8-Dimethylquinolin-6-amine | 6-Amino group | Complex polycyclic systems via acylation, alkylation | Therapeutic agents |

| 2-Amino-4-hydroxy-6,8-dimethylquinoline | 4-Hydroxy group, 2-Amino group | Heterocyclic compounds | Antimicrobials, Anticancer agents |

| 2,8-Dimethylquinoline-3-carboxylic acid | 3-Carboxylic acid group | Amides, Esters | Synthetic intermediates |

| 2-Methyl-8-hydroxyquinoline (analogue) | 8-Hydroxy group, N-atom | Metal complexes (e.g., with Zn(II)) | Organic Light Emitting Diodes (OLEDs) |

Cascade and Tandem Reactions Utilizing the 2,8-Dimethylquinoline Core

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simpler substrates. The 2,8-dimethylquinoline core and its derivatives are suitable substrates for such transformations, enabling the efficient construction of complex, often polycyclic, heterocyclic systems.

While many cascade reactions focus on the synthesis of the quinoline ring itself, there are notable examples where the pre-formed quinoline scaffold is the starting point for a tandem sequence. acs.orgacs.org A prominent strategy involves the initial modification of the quinoline ring followed by subsequent cyclizations or functionalizations.

One such powerful one-pot tandem process involves the reduction of the quinoline ring to a tetrahydroquinoline, followed by a subsequent reductive alkylation. rsc.org This hexafluoroisopropanol (HFIP)-mediated sequence first sees the quinoline nucleus hydrogenated to form a tetrahydroquinoline intermediate, which is then immediately trapped by an aldehyde and further reduced to yield an N-alkylated tetrahydroquinoline. This method is highly valuable for its mild conditions and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules.

A similar one-pot tandem approach has been developed for the synthesis of 2-substituted 8-methyltetrahydroquinoline derivatives, which are valuable building blocks for pharmaceuticals. informahealthcare.com This process begins with the regiospecific functionalization of the C-2 position of an 8-methylquinoline derivative, followed by the selective hydrogenation of the pyridine portion of the ring system. This sequence highlights how the inherent reactivity of the C-2 position can be harnessed as the first step in a cascade leading to a significantly more complex and saturated scaffold. Given its structure, 2,8-dimethylquinoline would be an ideal candidate for this type of transformation.

The methyl groups on the 2,8-dimethylquinoline core can also serve as initiation points for tandem reactions. For example, rhodium-catalyzed C(sp³)–H activation of the methyl group at the 8-position allows for intermolecular amidation or alkenylation. researchgate.net These initial functionalizations can be followed by further transformations, such as the palladium-catalyzed nitration of the 8-methyl group, which can then be selectively reduced to form an aminomethyl-tetrahydroquinoline derivative in a sequential process. researchgate.net

The table below outlines representative tandem reactions applicable to the 2,8-dimethylquinoline scaffold.

| Starting Material Type | Tandem Process Description | Product Type |

| Substituted Quinoline rsc.org | 1. Reduction to Tetrahydroquinoline2. Reductive N-alkylation with an aldehyde | N-Alkylated Tetrahydroquinoline |

| 8-Methylquinoline derivative informahealthcare.com | 1. C-2 Functionalization (Nucleophilic Substitution)2. Selective Hydrogenation of Pyridine Ring | 2-Substituted 8-Methyltetrahydroquinoline |

| 8-Methylquinoline researchgate.net | 1. C(sp³)–H Nitration of 8-methyl group2. Selective reduction of nitro group and quinoline ring | (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine |

These examples demonstrate the utility of the 2,8-dimethylquinoline core as a robust platform for developing sophisticated cascade and tandem reactions, enabling the efficient synthesis of complex nitrogen-containing heterocyclic molecules.

Theoretical and Computational Investigations of 2,8 Dimethylquinoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a framework to compute the electronic structure and properties of molecules from first principles. For quinoline (B57606) and its derivatives, these methods, particularly Density Functional Theory (DFT), have become indispensable.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like substituted quinolines. nih.govnih.gov DFT calculations are instrumental in determining molecular geometry, electronic distributions, and orbital energies. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and the energy required for the lowest-energy electronic excitation. schrodinger.com

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.75 | dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.84 | dergipark.org.tr |

| 8-Hydroxyquinoline (B1678124) | DFT/B3LYP/6-311G | Not Specified | Not Specified | 4.52 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic or nucleophilic attack. libretexts.orgscispace.com In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For a typical quinoline derivative, the most negative electrostatic potential is localized around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. The hydrogen atoms of the aromatic rings exhibit a positive potential. In 2,8-dimethylquinoline (B75129), the electron-donating methyl groups would slightly increase the electron density on the quinoline ring system compared to the unsubstituted parent molecule.

In the case of 2,8-dimethylquinoline hydrochloride, the protonation of the nitrogen atom would drastically alter the MEP map. The region around the N-H group would become strongly positive, representing the new center for electrostatic interactions with anions or nucleophilic species.

Before any properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy structure. aps.orgyoutube.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com For quinoline and its derivatives, DFT methods are routinely used to perform this optimization. nih.govnih.gov

Studies on related compounds, such as 8-hydroxyquinoline, confirm that the quinoline ring system is essentially planar. researchgate.net For 2,8-dimethylquinoline, geometry optimization would confirm the planarity of the bicyclic core. Conformational analysis, particularly concerning the orientation of the methyl group hydrogens, is also a part of this process. In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT was used to identify two stable conformers (cis and trans) based on the orientation of the carbaldehyde group, with a calculated energy difference between them. dergipark.org.tr For 2,8-dimethylquinoline, the primary conformational flexibility would involve the rotation of the methyl groups.

Beyond DFT, other computational methods are employed to study quinoline derivatives.

Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without using experimental data for parameterization. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. wikipedia.org While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy. Studies on quinoline derivatives have used ab initio methods to calculate nuclear quadrupole resonance (NQR) parameters to understand the relationship between charge distribution and biological interactions, noting that the pi-electron density on the quinoline nitrogen plays a dominant role. nih.gov

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than DFT or ab initio calculations, making them suitable for very large molecular systems. wikipedia.orguni-muenchen.de Their speed comes at the cost of accuracy, and their reliability depends on whether the molecule under study is similar to those used in the parameterization dataset. wikipedia.org They are often used for initial conformational searches or for modeling large systems where higher-level theory is computationally prohibitive.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments, such as in a solvent or interacting with a biological target. mdpi.com

For quinoline derivatives, MD simulations have been employed to explore their stability when bound to proteins, such as proteases or kinases. nih.govmdpi.com These simulations can reveal key intermolecular interactions, like hydrogen bonds, and assess the structural stability of the ligand-protein complex over time (e.g., 100 nanoseconds). mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) are monitored to understand if the system reaches a stable equilibrium. nih.gov MD is also used to investigate the behavior of quinoline derivatives in solution, for example, to study interactions with water molecules and assess their solubility characteristics. For this compound, MD simulations could be used to explore its conformational dynamics in an aqueous solution and its interactions with surrounding water molecules and a chloride counter-ion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivitylongdom.orgneliti.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a connection between the structural characteristics of a compound and its biological activity or properties. longdom.org This approach is instrumental in drug discovery and development, as it helps in designing and predicting the activity of new, untested compounds. neliti.comnih.gov QSAR models are built by correlating the physicochemical properties of a series of compounds with their known biological activities to generate a mathematical equation. neliti.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation : This involves selecting a group of molecules with known activities to serve as the training set. nih.gov

Descriptor Calculation : Various molecular features, known as descriptors (e.g., molecular weight, logP, electronic properties), are calculated for each molecule in the dataset. longdom.orgnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical relationship between the descriptors and the biological activity. longdom.orgneliti.com

Model Validation : The predictive power of the QSAR model is assessed using both internal and external validation techniques to ensure its reliability. mdpi.com

For quinoline derivatives, QSAR studies have been successfully employed to predict their antifungal and other biological activities. neliti.com These models help in identifying the key structural features that govern the compound's efficacy, thereby guiding the synthesis of more potent derivatives. neliti.comnih.gov

Computational Prediction of Spectroscopic Parametersuantwerpen.bearxiv.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like 2,8-dimethylquinoline. uantwerpen.benih.gov These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means has become a standard practice. nih.gov Artificial intelligence and machine learning are now being integrated to enhance the speed and accuracy of these predictions. arxiv.org While standard dielectric continuum solvent models can sometimes be inaccurate, combining them with cluster models that include explicit solvent molecules often yields more reliable results, especially when dynamically averaged. nih.gov For instance, including the first solvation sphere in calculations can provide satisfactory corrections to vacuum-calculated values. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the absorption spectra of molecules. nih.gov For quinoline derivatives, calculations at the B3LYP/6-31G'(d,p) level of theory have been shown to provide insights into their photophysical properties. nih.govrsc.org

Investigation of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)nih.govarabjchem.org

The chemical reactivity of 2,8-dimethylquinoline and its derivatives can be effectively analyzed using a variety of quantum-molecular descriptors derived from DFT calculations. uantwerpen.bescispace.com These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. nsps.org.ng The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nsps.org.ng

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It can be calculated from the HOMO and LUMO energies.

Electronegativity (χ) and Chemical Potential (μ) : These descriptors quantify the escaping tendency of electrons from a molecule. nih.gov

Electrophilicity Index (ω) : This index measures the electrophilic power of a molecule. nih.gov

Fukui Functions : These functions help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The following table summarizes some of the calculated reactivity descriptors for related quinoline derivatives:

| Descriptor | 8-hydroxy-2-methyl quinoline | 5,7-dichloro-8-hydroxy-2-methyl quinoline |

| Ionization Energy (I) | 8.475 eV | 7.346 eV |

| Electron Affinity (A) | 5.218 eV | 5.032 eV |

| Global Hardness (η) | 1.628 eV | 1.157 eV |

These descriptors are invaluable for understanding and predicting the course of chemical reactions involving quinoline derivatives. scispace.com

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studiesnih.govwikipedia.org

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational chemistry employs two main approaches to model these solvent effects: implicit and explicit solvation models. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. nih.govwikipedia.org They are computationally efficient and can provide a reasonable description of the solvent's influence. wikipedia.org Popular implicit models include:

Polarizable Continuum Model (PCM) wikipedia.org

Solvation Model based on Density (SMD) wikipedia.orgresearchgate.net

COSMO (Conductor-like Screening Model) wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the calculation. nih.govyoutube.com This method is more computationally intensive but allows for a detailed, atomic-level description of the solute-solvent interactions, including the structure of the solvation shells. nih.govyoutube.com The TIP3P model is a commonly used explicit model for water molecules. nih.gov

Hybrid Models: Hybrid models combine aspects of both implicit and explicit approaches to balance computational cost and accuracy. wikipedia.org For example, a few explicit solvent molecules can be included in the quantum mechanical region of a calculation, while the bulk solvent is treated implicitly. wikipedia.org This can be particularly important for accurately predicting properties like NMR parameters, where specific solute-solvent interactions, such as hydrogen bonding, play a crucial role. nih.govresearchgate.net

The choice of solvation model depends on the specific system and the properties being investigated. While implicit models are often sufficient, explicit or hybrid models may be necessary for systems where specific solute-solvent interactions are critical. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,8 Dimethylquinoline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,8-dimethylquinoline (B75129) hydrochloride in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon framework and their connectivity can be established. noveltyjournals.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For 2,8-dimethylquinoline, distinct signals are expected for the two methyl groups and the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) are influenced by the electron density and the anisotropic effects of the aromatic rings. The methyl group at position 2 (C2-CH₃) and the methyl group at position 8 (C8-CH₃) will appear as singlets, likely in the range of δ 2.5-2.8 ppm. The aromatic protons will resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their spatial relationships. Protonation at the nitrogen atom to form the hydrochloride salt will induce a downfield shift in the signals of adjacent protons, particularly H7 and the C2-methyl protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of 2,8-dimethylquinoline will show 11 distinct signals corresponding to its carbon skeleton. The methyl carbons are expected in the upfield region (δ 15-25 ppm), while the aromatic and heterocyclic carbons will appear in the downfield region (δ 120-160 ppm). The quaternary carbons, such as C2, C8, C8a, and C4a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable. harvard.eduwikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the same spin system. emerypharma.com It is crucial for tracing the connectivity of the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orglibretexts.org It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the methyl groups to their respective positions on the quinoline ring. youtube.com

| Technique | Information Obtained | Relevance to 2,8-Dimethylquinoline Hydrochloride |

| ¹H NMR | Chemical shift (δ), multiplicity, coupling constants (J) for protons. | Determines the electronic environment and connectivity of H atoms; confirms the presence of two distinct methyl groups and aromatic protons. |

| ¹³C NMR | Chemical shift (δ) for all unique carbon atoms. | Identifies all 11 carbon atoms in the structure; distinguishes between methyl, methine, and quaternary carbons (with DEPT). |

| COSY | Correlations between J-coupled protons (¹H-¹H). | Establishes the sequence of protons on the aromatic rings. |

| HSQC | Correlations between directly bonded ¹H and ¹³C nuclei. | Links specific proton signals to their corresponding carbon signals for unambiguous assignment. |

| HMBC | Correlations between ¹H and ¹³C nuclei over 2-3 bonds. | Confirms the placement of substituents (methyl groups) and assigns quaternary carbons by showing long-range couplings. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.net These methods are complementary and are used to confirm the presence of key structural features in this compound.

IR Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands.

C-H vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the quinoline ring system (aromatic C=C and heterocyclic C=N bonds) produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H stretching: In the hydrochloride salt, the protonated nitrogen (N⁺-H) gives rise to a broad absorption band, often in the 2400-3000 cm⁻¹ range, which may overlap with C-H stretching bands.

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR, especially for the skeletal vibrations of the quinoline ring. researchgate.net The C=C and C=N ring breathing modes are often strong in the Raman spectrum. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are frequently employed alongside experimental data to achieve a precise assignment of the observed vibrational bands. nih.govtandfonline.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N⁺-H Stretch (in hydrochloride) | 2400 - 3000 (broad) | IR |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H Bending (in-plane) | 1000 - 1300 | IR |

| C-H Bending (out-of-plane) | 700 - 900 | IR |

| Ring Breathing Modes | ~800 - 1000 | Raman (often strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. noveltyjournals.com

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 2,8-dimethylquinoline (the free base, with a molecular weight of 157.21 g/mol ) will show a prominent molecular ion peak (M⁺˙) at m/z 157. nist.govcdnsciencepub.com The fragmentation of alkylquinolines is a subject of detailed study. cdnsciencepub.comcdnsciencepub.com Key fragmentation pathways for 2,8-dimethylquinoline include:

Loss of a hydrogen atom (M-1): Formation of a stable, ring-expanded ion is a common feature.

Loss of a methyl radical (M-15): Cleavage of one of the methyl groups leads to a fragment at m/z 142. This process is often preceded by rearrangement of the molecular ion. cdnsciencepub.com

Loss of acetonitrile (B52724) (M-41): A characteristic fragmentation for some dimethylquinolines involves the elimination of a CH₃CN molecule. cdnsciencepub.com

Loss of HCN (M-27): Subsequent fragmentation of the M-1 or M-15 ions can involve the loss of hydrogen cyanide. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₁H₁₁N, the calculated exact mass is 157.08915, which can be confirmed by HRMS to distinguish it from other ions with the same nominal mass. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

| Ion | m/z (Nominal) | Proposed Identity/Origin |

| M⁺˙ | 157 | Molecular ion of 2,8-dimethylquinoline |

| [M-H]⁺ | 156 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 142 | Loss of a methyl radical |

| [M-HCN]⁺ | 130 | Loss of hydrogen cyanide from the molecular ion |

| [M-CH₃-HCN]⁺ | 115 | Sequential loss of a methyl radical and hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information. mdpi.com

This analysis reveals:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: How the this compound cations and chloride anions are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the N⁺-H group and the chloride anion) and other non-covalent interactions like π-π stacking, which govern the supramolecular architecture. mdpi.comacs.org

The crystal structure of a related quinoline derivative shows that the protonated ligand cations, chloride counterions, and any co-crystallized solvent molecules (like water) form a complex three-dimensional network stabilized by hydrogen bonds. mdpi.com The typical length for a Co-N coordination bond in quinoline complexes is around 2.077 Å, providing a reference for metal-ligand interactions. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characteristic of the quinoline chromophore.

The spectrum typically shows several absorption bands corresponding to π → π* transitions within the aromatic system. wikipedia.org Benzene, a parent aromatic system, exhibits three such transitions. wikipedia.org In quinoline, these bands are slightly modified by the presence of the nitrogen heteroatom and the substituents. The spectrum of 8-hydroxyquinoline (B1678124), a related compound, shows absorption peaks around 234 nm and 308 nm, attributed to π-π* and n-π* transitions of the quinoline ring, respectively. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH of the solution. researchgate.net Protonation of the nitrogen atom in the hydrochloride salt generally leads to shifts in the absorption maxima (often bathochromic or hypsochromic shifts) compared to the free base. wikipedia.org

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Responsible for the strong absorptions in the quinoline ring. |

| n → π | >300 | Excitation of a non-bonding electron (from nitrogen's lone pair) to a π antibonding orbital. Often weaker than π → π* transitions and may be obscured or shifted upon protonation. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity analysis of non-volatile compounds like quinoline salts. noveltyjournals.com A reversed-phase (RP-HPLC) method is commonly used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile or methanol (B129727) and water with a buffer). The compound's retention time is a characteristic property under specific conditions, and the peak area is proportional to its concentration. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov 2,8-Dimethylquinoline, being relatively volatile, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nist.gov For the hydrochloride salt, derivatization or analysis of the free base form would be necessary. The Kovats retention index is a standardized measure used in GC to characterize compounds, with reported values for 2,6-dimethylquinoline (B146794) on various columns being available for reference. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even higher resolution for complex mixtures. nih.gov

| Technique | Principle | Application for this compound |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Primary method for purity assessment of the salt form. Quantification and detection of non-volatile impurities. |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Purity assessment of the volatile free base. Identification of volatile impurities, especially when coupled with MS. |

| TLC | Simple, rapid separation on a solid stationary phase, often used for reaction monitoring. | Quick check for compound presence and reaction completion. |

Applications in Organic Synthesis, Catalysis, and Materials Science

Role as Building Blocks in the Synthesis of Complex Heterocyclic Compounds

The quinoline (B57606) core is a foundational structure in a vast number of natural products and synthetic molecules. numberanalytics.comnih.gov 2,8-Dimethylquinoline (B75129) hydrochloride serves as a crucial starting material or intermediate for constructing more intricate heterocyclic systems. numberanalytics.com Its inherent reactivity allows for functionalization at various positions, enabling the synthesis of a wide array of derivatives. numberanalytics.com

Chemists utilize the 2,8-dimethylquinoline framework to build fused heterocyclic systems. For example, reactions can be designed to form new rings by leveraging the existing quinoline structure, leading to polycyclic compounds with potential biological activities. nih.govresearchgate.net The synthesis of hydroquinoline-containing systems, which are valued for their pharmaceutical applications, often begins with quinoline precursors. nih.gov The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine, for instance, results in the formation of complex oxazino-quinolinones. osi.lv This highlights how the quinoline scaffold can be elaborated into more complex, multi-ring structures.

The functionalization of the quinoline core is a key strategy. Various synthetic methods, including metal-catalyzed cross-coupling reactions and oxidative annulations, allow for the attachment of different functional groups, paving the way for a diverse library of complex molecules. numberanalytics.comorganic-chemistry.org

Table 1: Examples of Complex Heterocyclic Systems Derived from Quinoline Scaffolds

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Significance |

| Substituted Tetrahydroquinolines | Condensation with hydroxylamine | Oxazino-quinolinones osi.lv | Creation of complex, fused polycyclic frameworks. |

| Hydroquinolinecarbaldehydes | Condensation with methylene-active compounds | Coumarin-fused hydroquinolines nih.gov | Synthesis of hybrid molecules with potential pharmacological properties. |

| 2-Vinylanilines | Reaction with benzyl (B1604629) halides | 2-Arylquinolines organic-chemistry.org | Additive-free method for synthesizing functionalized quinolines. |

| Anilines and Alkynes | Co(III)-catalyzed C-H activation/cyclization | Substituted Quinolines organic-chemistry.org | Direct and regioselective synthesis of a broad range of quinolines. |

Precursors for the Development of Novel Catalysts and Ligands in Organometallic Chemistry

In the realm of organometallic chemistry, the nitrogen atom in the quinoline ring and the specific positioning of the methyl groups in 2,8-dimethylquinoline make it an excellent candidate for designing specialized ligands for metal catalysts.

Ligand design is a critical aspect of controlling the reactivity and selectivity of transition metal catalysts. unt.eduescholarship.org The electronic properties and steric bulk of a ligand can be finely tuned to optimize a catalyst's performance for a specific chemical transformation. unt.eduumsl.edu Quinoline derivatives are widely used as ligands because their nitrogen atom can effectively coordinate with a metal center. umsl.edu

The 2,8-dimethylquinoline scaffold can be incorporated into more complex ligand structures, such as phosphinooxazolines (PHOX) or other multidentate systems. umsl.edu These ligands can then be coordinated with various transition metals, including iridium, rhodium, palladium, and iron, to create catalysts for reactions like hydrogenation, cross-coupling, and oxidation. unt.eduumsl.edutum.de The strategic placement of the methyl groups in 2,8-dimethylquinoline can influence the steric environment around the metal center, which in turn can direct the stereoselectivity of a catalytic reaction.

The ability of quinoline and its derivatives to act as chelating agents, binding to a metal ion through the nitrogen and often another donor atom, is fundamental to their role in coordination chemistry. mdpi.com 8-Hydroxyquinoline (B1678124) is a classic example of a bidentate ligand that forms stable complexes with a wide range of metal ions. mdpi.com

By analogy, derivatives of 2,8-dimethylquinoline can be designed to act as multidentate ligands. For instance, introducing a hydroxyl or phosphino (B1201336) group at a suitable position creates a bidentate or polydentate ligand capable of forming stable chelate rings with a metal center. Research on 2-substituted 8-hydroxyquinoline derivatives shows they readily form stable, octahedral complexes with metal ions like Chromium(III). mdpi.com The resulting coordination compounds can exhibit interesting supramolecular architectures held together by noncovalent interactions, and their photoluminescent properties often change significantly upon complexation. mdpi.com This behavior makes them promising for applications in sensing and materials science. mdpi.com

Table 2: Features of Quinoline-Based Ligands in Coordination Chemistry

| Ligand Feature | Description | Impact on Metal Complex |

| Nitrogen Donor | The pyridine (B92270) nitrogen atom provides a primary coordination site for the metal. | Forms the initial metal-ligand bond, anchoring the ligand. |

| Chelating Groups | Introduction of other donor groups (e.g., -OH, -PR2, -NH2) allows for chelation. mdpi.com | Enhances the stability of the metal complex (chelate effect). |

| Steric Hindrance | Substituents like the methyl groups in 2,8-dimethylquinoline create steric bulk. umsl.edu | Influences the geometry of the complex and the selectivity of catalytic reactions. |

| Electronic Tuning | Electron-donating or -withdrawing groups on the quinoline ring modify the ligand's electronic properties. umsl.edu | Modulates the reactivity of the coordinated metal center. |

Contributions to the Development of Functional Organic Materials

The rigid and aromatic nature of the quinoline scaffold makes it a promising component for the creation of novel organic materials with tailored electronic and optical properties. numberanalytics.com

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (often called "Q" complexes, like AlQ3), are cornerstone materials in the field of organic light-emitting diodes (OLEDs). These materials exhibit favorable charge transport properties and luminescence, making them effective as emitter or electron-transport layers in optoelectronic devices.

While much of the existing research focuses on 8-hydroxyquinoline itself, the principles can be extended to its derivatives. By modifying the quinoline backbone, for instance, with the methyl groups found in 2,8-dimethylquinoline, researchers can tune the material's properties. These substitutions can alter the molecular packing in the solid state and the energy levels of the molecular orbitals, thereby influencing the material's conductivity, light-emitting color, and efficiency. The development of crosslinkable organic semiconductors is a key strategy to improve the stability and solvent resistance of materials used in devices like organic photovoltaics (OPVs) and OLEDs. numberanalytics.com Quinoline-based structures could be incorporated into such crosslinkable systems.

The development of advanced materials often involves creating structures with specific and predictable properties. Two-dimensional (2D) materials and metal-organic frameworks (MOFs) are areas of intense research. numberanalytics.com Quinoline derivatives are being explored as building blocks for conjugated polymers and MOFs, which could have applications in gas storage, separation, and electronics. numberanalytics.com

The inherent rigidity of the 2,8-dimethylquinoline unit can contribute to the mechanical strength and thermal stability of polymers or larger supramolecular assemblies in which it is incorporated. The study of the mechanical properties of materials, from fundamental characteristics like elasticity to their response to defects, is crucial for their application. berkeley.edu While specific data on materials derived solely from 2,8-dimethylquinoline hydrochloride is emerging, the broader class of heterocyclic compounds is integral to designing functional materials with unique combinations of electrical conductivity, mechanical robustness, and processability.

Utility in Industrial Chemical Processes as Intermediates for Dyes, Pigments, and Specialty Chemicals

The quinoline framework, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine ring, is a significant structural motif in the realm of industrial chemistry. Its derivatives are pivotal intermediates in the synthesis of a wide array of commercial products, including dyes, pigments, and various specialty chemicals. While direct and extensive literature on the specific industrial uses of this compound is not broadly available, its utility can be inferred from the well-documented applications of the broader quinoline class and its substituted analogues. targetmol.commedcraveonline.comresearchgate.net The presence of methyl groups at the 2 and 8 positions on the quinoline ring influences the molecule's reactivity and physical properties, making it a valuable precursor for tailored chemical synthesis. nist.gov

The hydrochloride salt of 2,8-dimethylquinoline enhances its solubility in certain solvent systems, which can be advantageous in various industrial processes. The compound serves as a versatile building block, primarily due to the reactivity of the quinoline ring system, which allows for further functionalization to produce complex molecules. targetmol.com

Role as an Intermediate for Dyes and Pigments

The quinoline scaffold is a core component in many synthetic dyes, valued for imparting desirable properties such as color fastness and stability. medcraveonline.comresearchgate.net Derivatives of quinoline are used in the production of several classes of dyes. For instance, azo dyes, which constitute a significant portion of commercial colorants, can be synthesized using quinoline-based precursors. medcraveonline.comresearchgate.net

Research into related compounds, such as 8-hydroxyquinoline, demonstrates the successful synthesis of azo dyes with good affinity for polyester (B1180765) fabrics, exhibiting moderate to excellent fastness to washing, light, and perspiration. medcraveonline.comresearchgate.net These dyes are synthesized through a coupling reaction between a diazonium salt and the quinoline derivative. medcraveonline.comresearchgate.net The general process for creating such dyes is illustrated in the table below, indicating a plausible pathway where 2,8-dimethylquinoline could be functionalized (e.g., by introducing a hydroxyl or amino group) to act as a coupling component.

General Synthesis of Quinoline-Based Azo Dyes

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | An aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt. |

While specific examples for 2,8-dimethylquinoline are not prominent in public literature, its structural similarity to other dye precursors like quinaldine (B1664567) (2-methylquinoline), which is known to be used in dye manufacturing, suggests its potential in this field. sigmaaldrich.com The methyl groups on 2,8-dimethylquinoline can influence the final color and properties of the dye through their electronic and steric effects.

Utility in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of low-volume, high-value products with specific functions. 2,8-Dimethylquinoline and its hydrochloride salt are utilized in biochemical research and drug synthesis, which are key areas of specialty chemical manufacturing. targetmol.com The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. medcraveonline.com

The synthesis of more complex molecules from 2,8-dimethylquinoline involves leveraging the reactivity of the heterocyclic ring. For example, the nitrogen atom in the ring can be quaternized, and the methyl groups can undergo condensation reactions, providing pathways to a variety of derivatives. These derivatives may find use as:

Ligands in Catalysis: The nitrogen atom can coordinate with metal ions, and derivatives of 2,8-dimethylquinoline can form stable complexes with transition metals, which can then be used as catalysts in organic reactions.

Building Blocks for Agrochemicals: The quinoline structure is present in some pesticides and herbicides.

Precursors for Functional Materials: Modified quinolines can be incorporated into polymers or other materials to confer specific optical or electronic properties.

The table below summarizes the potential transformations of 2,8-dimethylquinoline to yield valuable specialty chemicals.

Potential Synthetic Routes to Specialty Chemicals from 2,8-Dimethylquinoline

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

|---|---|---|---|

| 2,8-Dimethylquinoline | Nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction (e.g., SnCl₂/HCl) | Amino-substituted dimethylquinolines | Intermediates for pharmaceuticals, dyes |

| 2,8-Dimethylquinoline | Alkyl halides | Quaternary quinolinium salts | Antimicrobial agents, phase-transfer catalysts |

| 2,8-Dimethylquinoline | Strong bases, aldehydes | Styrylquinolines | Potential optical materials, fluorescent probes |

These examples highlight the versatility of 2,8-dimethylquinoline as a foundational molecule for the synthesis of a diverse range of high-value specialty chemicals.

Future Research Directions and Emerging Paradigms in 2,8 Dimethylquinoline Hydrochloride Research

Exploration of Undiscovered Reaction Pathways and Synthetic Strategies

While traditional methods for quinoline (B57606) synthesis are well-established, the future lies in discovering and refining novel reaction pathways that offer greater efficiency, selectivity, and functional group tolerance. nih.govorganic-chemistry.org Research into 2,8-Dimethylquinoline (B75129) hydrochloride will likely mirror broader trends in quinoline synthesis, focusing on catalyst innovation and novel bond-forming strategies.

Future synthetic explorations could involve:

Advanced Catalytic Systems: The application of novel catalysts is a key area of research. For instance, single-atom iron catalysts, which have shown high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis, could be adapted for the synthesis of 2,8-dimethylquinoline. organic-chemistry.org Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines and ketones presents a powerful, atom-economical route that could be optimized for producing the 2,8-dimethyl substitution pattern. mdpi.comnih.gov

Photo-Induced Reactions: Visible-light-induced aerobic oxidative dehydrogenation and cyclization reactions are emerging as a green alternative to traditional methods. mdpi.com Future work could develop a photoredox-catalyzed pathway to 2,8-Dimethylquinoline from simple, readily available precursors, minimizing the need for harsh reagents and high temperatures.

Multicomponent Reactions (MCRs): MCRs, which allow the construction of complex molecules like quinolines in a single step from multiple starting materials, are highly efficient. rsc.org Designing a novel MCR strategy specifically for 2,8-disubstituted quinolines would be a significant advancement, enabling rapid library synthesis for screening purposes.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis protocol for 2,8-Dimethylquinoline hydrochloride would be a major step towards efficient and reproducible industrial-scale production.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. The use of advanced modeling can significantly reduce the amount of empirical experimentation required to develop and optimize synthetic routes.

For this compound, future research will likely incorporate:

Density Functional Theory (DFT) Simulations: DFT can be used to model reaction mechanisms, predict the stability of intermediates, and calculate activation energies for potential synthetic pathways. mdpi.com This would allow researchers to screen potential catalysts and reaction conditions in silico before attempting them in the lab, saving time and resources. For example, DFT could predict the most effective ligand for a palladium- or copper-catalyzed cross-coupling reaction to build the quinoline core. numberanalytics.com

Machine Learning Algorithms: By training machine learning models on large datasets of known quinoline synthesis reactions, it may become possible to predict the optimal conditions for synthesizing this compound. youtube.com These algorithms could identify subtle trends and interactions between solvents, catalysts, and substrates that are not immediately obvious to human researchers, thereby proposing novel and more efficient synthetic strategies. nih.gov

Reactivity Prediction: Computational models can predict the reactivity of the this compound molecule itself. This includes forecasting its metabolic pathways, potential binding interactions with biological targets, or its stability under various conditions, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Integration with Automation and High-Throughput Experimentation

The integration of automation and High-Throughput Experimentation (HTE) is set to revolutionize chemical synthesis by dramatically increasing the speed of discovery and optimization. youtube.comchemspeed.com This approach is particularly well-suited for exploring the vast parameter space of a chemical reaction.

In the context of this compound, an HTE workflow could be implemented to:

Rapidly Screen Reaction Conditions: Automated platforms can perform hundreds or even thousands of reactions in parallel, each with a slight variation in catalyst, solvent, temperature, or reagent concentration. nih.govchimia.ch This allows for the rapid identification of optimal conditions for a known synthesis or the discovery of entirely new reactions. For example, an HTE campaign could screen a library of ligands for a copper-catalyzed cyclization to maximize the yield of 2,8-Dimethylquinoline.

Accelerate Catalyst Discovery: HTE can be used to screen vast libraries of potential catalysts for a specific transformation. youtube.com This accelerates the discovery of new, more efficient, and sustainable catalysts for quinoline synthesis.

Generate Large, High-Quality Datasets: The data generated from HTE campaigns are ideal for training the machine learning algorithms discussed in the previous section. youtube.com This creates a synergistic loop where experimentation feeds data to computational models, which in turn guide future experiments.

Below is a hypothetical data table illustrating how HTE could be used to optimize the synthesis of 2,8-Dimethylquinoline.

| Parameter | Range/Variables Screened | Goal |

| Catalyst | Palladium, Copper, Iron, Cobalt Complexes | Identify most active/selective metal |

| Ligand | Phosphines, N-Heterocyclic Carbenes | Optimize catalyst performance |

| Solvent | Toluene, Dioxane, DMF, DMSO, Green Solvents | Determine optimal reaction medium |

| Base | K2CO3, Cs2CO3, t-BuOK, Organic Bases | Find optimal base for efficiency |

| Temperature | 80°C - 140°C | Optimize reaction rate and yield |

| Concentration | 0.1 M - 1.0 M | Maximize throughput and yield |

This interactive table demonstrates a potential screening setup for optimizing the synthesis of 2,8-Dimethylquinoline using HTE.

Development of Circular Economy Approaches in Quinoline Synthesis